Tetraethylenepentamine pentahydrochloride

Description

Highly crosslinked and insoluble basic anion exchange resin used as anticholesteremic. It may also may reduce triglyceride levels.

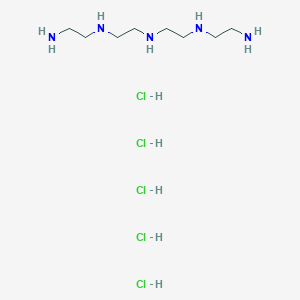

Structure

2D Structure

Propriétés

IUPAC Name |

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGICAQBLDJAGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H28Cl5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437920 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4961-41-5 | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylenepentamine pentahydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Tetraethylenepentamine Pentahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraethylenepentamine (TEPA), administered clinically as its pentahydrochloride salt (also known as trientine hydrochloride), is a polyamine compound with a well-established role as a copper-chelating agent. Its primary therapeutic application is in the management of Wilson's disease, a genetic disorder characterized by excessive copper accumulation. Beyond this, emerging research has begun to explore its potential in other indications, including cancer and neurological disorders. This technical guide provides a comprehensive overview of the core mechanism of action of Tetraethylenepentamine pentahydrochloride, detailing its effects on copper homeostasis, enzymatic activity, and cellular signaling pathways. This document synthesizes available quantitative data, presents detailed experimental protocols for key assays, and provides visual representations of the underlying molecular interactions and workflows.

Core Mechanism of Action: Copper Chelation

The principal mechanism of action of Tetraethylenepentamine is its potent ability to chelate divalent copper ions (Cu²⁺).[1] As a polyamine with multiple nitrogen atoms, TEPA forms a stable, planar complex with copper, which is then readily excreted from the body.[2] This action effectively reduces the systemic burden of copper.

The mechanism of copper removal by TEPA is twofold:

-

Systemic Copper Chelation: In the bloodstream and tissues, TEPA binds to excess free and loosely bound copper, forming a water-soluble TEPA-copper complex. This complex is then eliminated primarily through urinary excretion.[3]

-

Inhibition of Intestinal Copper Absorption: When administered orally, TEPA can also chelate dietary copper within the gastrointestinal tract, preventing its absorption into the bloodstream.[3]

Quantitative Data on Copper Binding

Quantifying the binding affinity of chelating agents is crucial for understanding their efficacy and potential for off-target effects. While specific dissociation or stability constants for Tetraethylenepentamine are not consistently reported across the literature, data for structurally similar polyamines provide a strong indication of its high affinity for copper.

| Ligand | Metal Ion | Log of Overall Stability Constant (log β) | Reference Context |

| Pentaethylenehexamine | Cu(II) | 21.3 (1:1 complex), 29.5 (1:2 complex) | A structurally similar, longer-chain polyamine, indicating very strong complex formation with copper.[4] |

| Ethylenediamine (en) | Cu(II) | ~20.0 | A simpler bidentate amine chelator, highlighting the strong affinity of amine groups for copper. |

| EDTA | Cu(II) | 18.8 | A well-known hexadentate chelator, for comparison.[3] |

Note: The stability constant (β) represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. A higher log β value indicates a more stable complex.

Visualization of the Chelation Mechanism

Effects on Copper-Dependent Enzymes

By reducing the bioavailability of copper, Tetraethylenepentamine can modulate the activity of various copper-dependent enzymes. This is a key aspect of its therapeutic effect in copper-overload conditions and a potential mechanism for its effects in other diseases.

Inhibition of Superoxide Dismutase (SOD) and Cytochrome C Oxidase (COX)

-

Cu/Zn-Superoxide Dismutase (Cu/Zn-SOD): This antioxidant enzyme requires copper as a cofactor to catalyze the dismutation of superoxide radicals. Studies have shown that incubation of cells with TEPA can reduce the activity of Cu/Zn-SOD by chelating the copper necessary for its function.

-

Cytochrome C Oxidase (COX): As the terminal enzyme of the mitochondrial respiratory chain, COX contains essential copper centers. TEPA has been demonstrated to decrease COX activity, likely by limiting the copper available for its assembly and function.

Potential Inhibition of Other Copper-Dependent Enzymes

-

Tyrosinase: A key enzyme in melanin synthesis, which contains a type 3 copper center.

-

Lysyl Oxidase (LOX): An enzyme crucial for the cross-linking of collagen and elastin in the extracellular matrix, which requires copper for its catalytic activity.

| Enzyme | Role | Effect of TEPA | Quantitative Data (IC₅₀) |

| Cu/Zn-Superoxide Dismutase | Antioxidant defense | Reduced activity | Not widely reported |

| Cytochrome C Oxidase | Mitochondrial respiration | Reduced activity | Not widely reported |

| Tyrosinase | Melanin synthesis | Potential inhibition | Not reported |

| Lysyl Oxidase | Extracellular matrix formation | Potential inhibition | Not reported |

Modulation of Cellular Signaling Pathways

Recent research has indicated that Tetraethylenepentamine's effects extend beyond simple copper chelation and can influence intracellular signaling cascades, particularly in the context of cancer biology. The depletion of intracellular copper can impact the function of various kinases and signaling proteins.

Inhibition of PI3K/AKT and MAPK/ERK Pathways

Studies in cancer cell lines have shown that TEPA can reduce the phosphorylation, and thus the activation, of key signaling proteins:

-

AKT (Protein Kinase B): A central node in the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

-

ERK1/2 (Extracellular signal-regulated kinases): Key components of the MAPK/ERK pathway that regulate cell proliferation, differentiation, and survival.

Attenuation of STAT3 Signaling

-

STAT3 (Signal Transducer and Activator of Transcription 3): A transcription factor that plays a critical role in tumor progression and metastasis. TEPA has been observed to decrease the phosphorylation of STAT3.

The precise upstream mechanisms by which copper depletion by TEPA leads to the inhibition of these pathways are still under active investigation but may involve the direct or indirect modulation of upstream kinases or receptor tyrosine kinases that have copper-dependent functions.

Visualization of TEPA's Impact on Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the mechanism of action of Tetraethylenepentamine.

In Vitro Copper Chelation Assay

This protocol describes a spectrophotometric method to assess the copper-chelating ability of TEPA.

-

Reagents and Materials:

-

This compound

-

Copper(II) sulfate (CuSO₄) solution (e.g., 1 mM)

-

Pyrocatechol Violet (PV) indicator solution

-

Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a series of dilutions of TEPA in the buffer solution.

-

In a 96-well plate, add a fixed concentration of CuSO₄ to each well.

-

Add the different concentrations of TEPA to the respective wells.

-

Add a fixed concentration of the PV indicator to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for complex formation.

-

Measure the absorbance at the wavelength of maximum absorbance for the Cu-PV complex (typically around 632 nm).

-

A decrease in absorbance with increasing concentrations of TEPA indicates successful chelation of copper, preventing its binding to the PV indicator.

-

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol details the procedure to measure the effect of TEPA on the phosphorylation of AKT, ERK, and STAT3 in a relevant cell line (e.g., a cancer cell line with known copper dependence).

-

Cell Culture and Treatment:

-

Culture the chosen cell line to approximately 70-80% confluency.

-

Treat the cells with various concentrations of TEPA (e.g., 0, 10, 50, 100 µM) for a predetermined time course (e.g., 6, 12, 24 hours).

-

Include appropriate positive and negative controls.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, p-ERK, total ERK, p-STAT3, and total STAT3 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

Visualization of an Experimental Workflow

Conclusion

The mechanism of action of this compound is centered on its robust copper-chelating properties, which lead to increased urinary excretion of copper and reduced intestinal absorption. This primary action has downstream consequences, including the modulation of copper-dependent enzyme activities and the inhibition of key cellular signaling pathways such as PI3K/AKT, MAPK/ERK, and STAT3. While its efficacy in Wilson's disease is well-established, the growing understanding of its broader molecular effects opens avenues for its investigation in other therapeutic areas, particularly in oncology. Further research is warranted to elucidate the precise molecular links between TEPA-induced copper depletion and the modulation of these signaling cascades and to determine specific inhibitory constants for a wider range of copper-dependent enzymes.

References

An In-Depth Technical Guide to Tetraethylenepentamine Pentahydrochloride for Researchers and Drug Development Professionals

Introduction

Tetraethylenepentamine pentahydrochloride is a polyamine that functions as a high-affinity chelator of copper and zinc. This property has led to its investigation in various research and drug development contexts, particularly in conditions associated with copper dysregulation and for the manipulation of cell cultures. This technical guide provides a comprehensive overview of its synonyms, chemical properties, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Chemical Identity and Properties

Synonyms:

-

TEPA

-

TEPA pentahydrochloride

-

1,2-Ethanediamine, N-(2-aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]-, pentahydrochloride[1]

CAS Number:

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C8H23N5·5HCl | [2][4] |

| Molecular Weight | 371.61 g/mol | [2][4][7] |

| Appearance | White to off-white powder | |

| Melting Point | 280 °C (decomposes) | [2] |

| Solubility | Soluble in water | |

| Purity | ≥98% | [2][6] |

Applications in Research and Drug Development

The primary application of this compound in a research and drug development setting stems from its potent copper-chelating properties.

1. Wilson's Disease and Copper Overload Disorders:

Tetraethylenepentamine (as the free base or dihydrochloride salt, trientine) is a therapeutic agent for Wilson's disease, a genetic disorder characterized by excessive copper accumulation. While this guide focuses on the pentahydrochloride salt, the underlying principle of copper chelation is the same. It is being investigated in clinical trials as a potential treatment for Wilson's disease.[3][5]

2. Ex Vivo Expansion of Hematopoietic Stem Cells (HSCs):

A significant area of research involves the use of this compound to enhance the ex vivo expansion of hematopoietic stem and progenitor cells from sources like cord blood. By chelating copper, it is proposed to reduce oxidative stress and inhibit differentiation, thereby promoting the proliferation of primitive HSCs.[2][8]

Experimental Protocols

1. Ex Vivo Expansion of Human Cord Blood-Derived CD34+ Cells

This protocol is a synthesis of methodologies described in the literature for the expansion of hematopoietic progenitor cells.

a. Materials:

-

Cryopreserved human umbilical cord blood CD34+ cells

-

StemSpan™ SFEM II medium (or similar serum-free expansion medium)

-

Cytokine cocktail:

-

Stem Cell Factor (SCF)

-

Thrombopoietin (TPO)

-

Flt3-Ligand (FLT3-L)

-

Interleukin-6 (IL-6)

-

-

This compound (TEPA) stock solution (e.g., 10 mM in sterile water)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates (24- or 96-well)

-

Incubator (37°C, 5% CO2)

-

Flow cytometer

-

Antibodies for immunophenotyping (e.g., anti-CD34, anti-CD38)

-

Colony-Forming Unit (CFU) assay reagents

b. Methodology:

-

Thaw cryopreserved CD34+ cells according to standard laboratory procedures.

-

Wash the cells with PBS and resuspend in StemSpan™ SFEM II medium.

-

Seed the cells at a density of 1 x 10^4 to 5 x 10^4 cells/mL in culture plates.

-

Prepare the culture medium by supplementing StemSpan™ SFEM II with the cytokine cocktail at optimized concentrations (e.g., SCF: 50 ng/mL, TPO: 50 ng/mL, FLT3-L: 50 ng/mL, IL-6: 10 ng/mL).

-

To the experimental wells, add this compound to a final concentration ranging from 10 to 50 µM. Include a vehicle control (sterile water).

-

Culture the cells for 7-21 days in a humidified incubator at 37°C with 5% CO2.

-

At desired time points (e.g., day 7, 14, 21), harvest the cells.

-

Perform cell counting to determine the fold expansion of total nucleated cells.

-

Analyze the immunophenotype of the expanded cells by flow cytometry using antibodies against CD34 and CD38 to quantify the proportion of primitive hematopoietic progenitor cells (CD34+CD38-).

-

Assess the functional capacity of the expanded progenitors by performing a Colony-Forming Unit (CFU) assay to determine the number of myeloid, erythroid, and mixed-lineage colonies.

2. Assessment of Intracellular Copper Chelation and Reactive Oxygen Species (ROS) Levels

a. Materials:

-

HL-60 cells (or other suitable cell line)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (TEPA)

-

Copper sulfate (for copper repletion experiments)

-

2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) dye for ROS measurement

-

Inductively coupled plasma mass spectrometry (ICP-MS) for intracellular copper measurement

-

Flow cytometer or fluorescence plate reader

b. Methodology for Intracellular Copper Measurement:

-

Culture HL-60 cells in standard conditions.

-

Treat cells with varying concentrations of this compound (e.g., 10-100 µM) for 24-72 hours.

-

Harvest the cells, wash with PBS, and count them.

-

Prepare cell lysates for ICP-MS analysis to determine the intracellular copper concentration.

-

To confirm chelation specificity, co-incubate cells with TEPA and an equimolar concentration of copper sulfate and measure intracellular copper levels.

c. Methodology for ROS Measurement:

-

Seed cells in a 96-well plate.

-

Treat cells with this compound as described above. A positive control for ROS induction (e.g., H2O2) should be included.

-

After the treatment period, remove the culture medium and wash the cells with PBS.

-

Load the cells with 10 µM H2DCFDA in serum-free medium for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess dye.

-

Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). A decrease in fluorescence in TEPA-treated cells compared to control cells would indicate a reduction in ROS levels.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the ex vivo expansion of hematopoietic progenitor cells.

| Cell Type | Treatment Conditions | Duration | Fold Expansion of CD34+ cells (vs. control) | Key Findings | Reference |

| Cord Blood CD34+ Cells | Cytokines + TEPA | 21 days | Increased | TEPA pretreatment led to prolonged expansion of CD34+ cells and colony-forming units. | [4] |

| Cord Blood CD34+ Cells | Cytokines + TEPA | Not Specified | Increased proportion of CD34+CD38- cells | TEPA inhibits the transition from CD38- to CD38+, maintaining a more primitive phenotype. | [8] |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound is the chelation of divalent metal ions, with a particularly high affinity for copper.

Caption: Proposed mechanism of TEPA in HSC expansion.

The chelation of intracellular free copper by TEPA is thought to have several downstream effects. Copper is a cofactor for various enzymes, including those involved in redox reactions that can generate reactive oxygen species (ROS). By sequestering copper, TEPA reduces the levels of ROS within the cell. Elevated ROS can promote the differentiation of hematopoietic stem cells. Therefore, by reducing ROS, TEPA is hypothesized to inhibit differentiation and promote the self-renewal and expansion of the primitive HSC pool.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on a cellular system.

Caption: General experimental workflow for evaluating TEPA.

This compound is a valuable research tool for studying the roles of copper in biological systems. Its ability to chelate copper and subsequently modulate cellular processes such as oxidative stress and differentiation makes it a compound of interest for applications in regenerative medicine, particularly for the ex vivo expansion of hematopoietic stem cells, and for the development of therapies for copper overload disorders. The protocols and information provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute experiments utilizing this compound.

References

- 1. crmrwilson.com [crmrwilson.com]

- 2. Ex vivo expansion of human hematopoietic stem cells and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prospective Study to Assess Long‐Term Outcomes of Chelator‐Based Treatment With Trientine Dihydrochloride in Patients With Wilson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Latest innovations in the treatment of Wilson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013141731A3 - Process for ex-vivo expansion of hematopoietic stem cells in a bioreactor - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The effect of tetraethylenepentamine, a synthetic copper chelating polyamine, on expression of CD34 and CD38 antigens on normal and leukemic hematopoietic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetraethylenepentamine pentahydrochloride molecular weight and formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetraethylenepentamine pentahydrochloride, a versatile chelating agent with significant applications in biomedical research and drug development. The document details its chemical and physical properties, experimental protocols for its use in cell culture and animal models, and its role in modulating specific signaling pathways.

Core Compound Properties

This compound is the hydrochloride salt of tetraethylenepentamine (TEPA). It is a potent chelator of divalent cations, exhibiting a high affinity for copper (Cu²⁺) and zinc (Zn²⁺). This property makes it an invaluable tool for studying the roles of these metal ions in various biological processes.

Molecular Formula and Weight

-

Linear Formula: HN(CH₂CH₂NHCH₂CH₂NH₂)₂·5HCl[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Citations |

| CAS Number | 4961-41-5 | [1][2][4] |

| Melting Point | 280 °C (decomposes) | [5] |

| Solubility in Water | ≥141.8 mg/mL | [6][7] |

| Solubility in DMSO | 3.72 mg/mL (10 mM) | [1] |

| Appearance | White to off-white solid/powder | [5] |

| Storage (Powder) | -20°C for up to 3 years | [1] |

| Storage (In Solvent) | -80°C for up to 1 year | [1] |

Mechanism of Action: Metal Ion Chelation

Tetraethylenepentamine is a pentadentate ligand, meaning it can form five bonds with a central metal ion. The nitrogen atoms in its structure possess lone pairs of electrons that readily coordinate with transition metals like copper and zinc, forming stable complexes. This sequestration of metal ions effectively reduces their bioavailability, allowing researchers to investigate the effects of their depletion in biological systems.

Experimental Protocols

This section provides detailed methodologies for the application of this compound in key research areas.

Induction of Copper Deficiency in Cell Culture

This protocol describes a method for creating a functional copper deficiency in cultured cells, using the HL-60 human promyelocytic leukemia cell line as an example.

Objective: To reduce intracellular copper levels and assess the activity of copper-dependent enzymes.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (TEPA-5HCl)

-

Copper (II) sulfate (CuSO₄)

-

Assay kits for Cu/Zn-superoxide dismutase (Cu/Zn-SOD) and cytochrome c oxidase activity

Procedure:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment:

-

Prepare a stock solution of TEPA-5HCl in sterile, deionized water.

-

Incubate HL-60 cells with varying concentrations of TEPA-5HCl (e.g., 10-50 µM) for 24-96 hours.

-

Include control groups: untreated cells, and cells co-incubated with TEPA-5HCl and an equimolar or excess concentration of CuSO₄ to demonstrate the specificity of copper chelation.

-

-

Analysis:

-

Harvest cells and prepare cell lysates.

-

Measure intracellular copper concentration using atomic absorption spectroscopy.

-

Determine the activity of Cu/Zn-SOD and cytochrome c oxidase using commercially available assay kits, following the manufacturer's instructions.

-

References

- 1. This compound | TargetMol [targetmol.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C8H28Cl5N5 | CID 10309252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tetraethylenepentamine 98 4961-41-5 [sigmaaldrich.com]

- 5. This compound | 4961-41-5 [chemicalbook.com]

- 6. raybiotech.com [raybiotech.com]

- 7. glpbio.com [glpbio.com]

The Advent and Evolution of Polyamine Chelating Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between polyamines and metal ions has been a subject of scientific inquiry for decades, leading to the discovery and development of a fascinating class of molecules: polyamine chelating agents. These compounds, characterized by their polyamine backbone, possess a remarkable ability to bind metal ions with high affinity and selectivity. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with polyamine chelating agents, offering a valuable resource for researchers and professionals in drug development and related scientific fields.

A Historical Perspective: From Natural Polyamines to Targeted Chelators

The journey towards modern polyamine chelating agents began with the study of naturally occurring polyamines like spermine, spermidine, and putrescine. Early research revealed their fundamental roles in cellular processes and their intrinsic ability to interact with negatively charged molecules, including nucleic acids and proteins. This interaction is largely due to their positively charged nature at physiological pH.

A pivotal moment in the history of polyamine research was the discovery of their metal-binding properties. Polyamines, with their multiple nitrogen atoms, can act as ligands, forming stable complexes with various metal ions. This inherent chelating ability sparked interest in their potential therapeutic applications, particularly in diseases characterized by metal overload.

The development of synthetic polyamine analogues marked a significant turning point. Initially synthesized to probe the biological functions of their natural counterparts, these analogues soon became a platform for designing targeted therapeutic agents. A key breakthrough was the realization that modifying the polyamine structure could enhance its metal-chelating efficacy and selectivity.

One of the earliest and most significant clinical applications of a polyamine chelating agent is Triethylenetetramine (TETA) , also known as trientine. Initially developed as a solvent and in the synthesis of various chemicals, its copper-chelating properties were recognized and subsequently harnessed for the treatment of Wilson's disease, a genetic disorder leading to copper accumulation.[1][2] TETA was first approved for medical use in the United States in 1985 for patients with Wilson's disease who are intolerant to penicillamine.[1]

The success of TETA spurred further research into both linear and macrocyclic polyamine structures as chelating agents. The development of macrocyclic polyamines, such as cyclen and cyclam , introduced a new level of sophistication.[3][4] These cyclic structures often exhibit higher stability and selectivity for specific metal ions due to the "macrocyclic effect," a thermodynamic principle that favors the formation of cyclic complexes.[5]

Further innovation led to the creation of bifunctional chelating agents . These molecules incorporate a polyamine-based chelating moiety and a reactive functional group, allowing them to be conjugated to larger molecules like antibodies or peptides.[6] This approach is particularly valuable in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.

Quantitative Data: Stability Constants of Polyamine-Metal Complexes

The efficacy of a chelating agent is quantitatively described by its stability constant (log K), which represents the equilibrium constant for the formation of the metal-ligand complex. A higher log K value indicates a more stable complex. The following tables summarize the stability constants for selected linear and macrocyclic polyamine chelators with copper(II) and zinc(II) ions.

| Ligand | Metal Ion | Log K1 | Log K2 | Log β2 | Reference(s) |

| Ethylenediamine | Cu(II) | 10.55 | 9.05 | 19.60 | [7] |

| Diethylenetriamine | Cu(II) | 15.9 | 10.9 | 26.8 | [8] |

| Triethylenetetramine (TETA) | Cu(II) | 20.4 | - | - | [2] |

| Ethylenediamine | Zn(II) | 5.71 | 5.04 | 10.75 | [9] |

| Diethylenetriamine | Zn(II) | 8.9 | 5.8 | 14.7 | [9] |

| Triethylenetetramine (TETA) | Zn(II) | 12.1 | - | - | [9] |

Table 1: Stability Constants of Linear Polyamine-Metal Complexes

| Ligand | Metal Ion | Log K | Reference(s) |

| Cyclen (1,4,7,10-tetraazacyclododecane) | Cu(II) | 23.2 | [9] |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) | Cu(II) | 27.2 | [9] |

| Cyclen (1,4,7,10-tetraazacyclododecane) | Zn(II) | 15.4 | [9] |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) | Zn(II) | 15.5 | [9] |

Table 2: Stability Constants of Macrocyclic Polyamine-Metal Complexes

Experimental Protocols

Synthesis of Triethylenetetramine (TETA)

Principle: TETA can be synthesized by heating ethylenediamine or a mixture of ethanolamine and ammonia over an oxide catalyst. The resulting mixture of ethylene amines is then separated by distillation and sublimation.[1][10]

Detailed Protocol:

-

Reaction Setup: A mixture of ethylenediamine (or ethanolamine and ammonia) is passed through a heated reactor containing an oxide catalyst (e.g., alumina, silica-alumina).

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures.

-

Product Collection: The product stream, containing a mixture of linear and cyclic ethylene amines, is collected.

-

Purification: The individual amines, including TETA, are separated from the mixture using fractional distillation under reduced pressure. Further purification can be achieved by sublimation.

Synthesis of Macrocyclic Polyamines (e.g., Cyclen)

Principle: The synthesis of macrocyclic polyamines like cyclen often involves the reaction of linear polyamines with dihaloalkanes or other bifunctional electrophiles under high dilution conditions to favor intramolecular cyclization. The use of protecting groups, such as tosyl groups, is common to prevent side reactions.[3][4]

Detailed Protocol (Richman-Atkins Method):

-

Protection: The amino groups of a linear polyamine precursor are protected, for example, by reaction with p-toluenesulfonyl (tosyl) chloride.

-

Cyclization: The N-tosylated polyamine is then reacted with a di-tosylated glycol in the presence of a strong base (e.g., sodium hydride) in a suitable solvent (e.g., dimethylformamide). The reaction is performed under high dilution to promote the intramolecular cyclization over intermolecular polymerization.

-

Deprotection: The tosyl protecting groups are removed from the resulting macrocycle by treatment with a strong acid, such as concentrated sulfuric acid or hydrobromic acid in acetic acid.

-

Purification: The final macrocyclic polyamine is purified by crystallization or chromatography.

Determination of Stability Constants by Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. It involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added. The changes in pH reflect the competition between protons and metal ions for the ligand.[11][12]

Detailed Protocol:

-

Solution Preparation: Prepare solutions of the ligand (polyamine chelator), the metal salt (e.g., copper(II) sulfate or zinc sulfate), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. An inert salt (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.

-

Calibration: Calibrate the pH electrode using standard buffer solutions.

-

Titration:

-

Perform a titration of the strong acid with the strong base to determine the exact concentration of the base and to calibrate the electrode response.

-

Perform a titration of a solution containing the ligand and the strong acid with the strong base. This allows for the determination of the ligand's protonation constants.

-

Perform a titration of a solution containing the metal salt, the ligand, and the strong acid with the strong base.

-

-

Data Analysis: The titration data (pH versus volume of base added) is analyzed using specialized software. The software fits the data to a model that includes the protonation equilibria of the ligand and the formation equilibria of the metal-ligand complexes, thereby calculating the stability constants.

Determination of Stoichiometry by Job's Method (Continuous Variation)

Principle: Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution. It involves preparing a series of solutions where the mole fraction of the metal and ligand varies, while the total molar concentration of the two species remains constant. The absorbance of these solutions is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand will show a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[13]

Detailed Protocol:

-

Stock Solutions: Prepare equimolar stock solutions of the metal ion and the polyamine ligand in a suitable buffer.

-

Preparation of Mixtures: Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 1:9, 2:8, ..., 9:1), ensuring the total volume is constant for all mixtures. This keeps the total concentration of metal plus ligand constant.

-

Spectrophotometric Measurement:

-

Determine the absorption spectrum of the metal-ligand complex to identify the wavelength of maximum absorbance (λ_max).

-

Measure the absorbance of each of the prepared mixtures at this λ_max.

-

-

Data Analysis:

-

Calculate the mole fraction of the ligand for each mixture.

-

Plot the absorbance versus the mole fraction of the ligand.

-

The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

-

Signaling Pathways and Experimental Workflows

The therapeutic effects of polyamine chelating agents are often mediated by their ability to modulate intracellular signaling pathways through the sequestration of essential metal ions like copper and zinc.

Copper Chelation and TGF-β Signaling

Recent studies have shown that copper chelation can inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is often dysregulated in cancer, leading to increased cell migration and invasion.[14][15][16]

Caption: Copper chelation inhibits the TGF-β signaling pathway.

Zinc Chelation and MAPK/NF-κB Signaling

Zinc is a crucial cofactor for many enzymes and transcription factors. Chelation of intracellular zinc can impact signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are involved in cell proliferation, inflammation, and apoptosis.[17][18]

Caption: Zinc chelation modulates MAPK and NF-κB signaling pathways.

Experimental Workflow for Evaluating the Effect of a Polyamine Chelator on a Signaling Pathway

Caption: Workflow for analyzing signaling pathway modulation.

Conclusion

The field of polyamine chelating agents has evolved from the study of natural polyamines to the rational design of sophisticated therapeutic and diagnostic tools. Their ability to selectively bind metal ions has been exploited in the treatment of diseases like Wilson's disease and holds promise for cancer therapy and the development of advanced radiopharmaceuticals. A thorough understanding of their history, chemical properties, and biological mechanisms of action is crucial for the continued development of this important class of molecules. This guide provides a foundational resource for researchers and professionals dedicated to advancing this exciting area of medicinal chemistry and drug discovery.

References

- 1. Triethylenetetramine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Cyclen - Wikipedia [en.wikipedia.org]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 6. The synthesis and application of polyamino polycarboxylic bifunctional chelating agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Stoichiometry and Stability Constant Values for Copper (II) Chelates with Ethylene Diamine in Deep Eutectic Solvents (DES) (Ethaline) Solutions [scirp.org]

- 8. Potentiometric titrations of metal ions in acetonitrile with polyamine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. TETA/TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. cost-nectar.eu [cost-nectar.eu]

- 13. Complex Ion composition determination by Job’s method | Synaptic | Central College [central.edu]

- 14. biorxiv.org [biorxiv.org]

- 15. Copper chelation suppresses epithelial-mesenchymal transition by inhibition of canonical and non-canonical TGF-β signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Redox Regulation of Intracellular Zinc: Molecular Signaling in the Life and Death of Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Modeling of Tetraethylenepentamine (TEPA) Metal Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a linear polyamine with five nitrogen donor atoms, making it a potent chelating agent for a variety of metal ions. Its ability to form stable complexes is of significant interest in fields ranging from industrial applications to pharmacology, particularly in the development of metal-targeted drugs and agents for mitigating metal toxicity. Understanding the principles of TEPA-metal chelation at a molecular level is crucial for the rational design of new therapeutic agents and the optimization of existing chelation-based treatments.

This technical guide provides an in-depth overview of the theoretical modeling of TEPA metal chelation. It is intended for researchers, scientists, and drug development professionals who wish to employ computational methods to study and predict the behavior of these complexes. The guide covers the core theoretical approaches, details experimental protocols for model validation, and presents key quantitative data in a structured format.

Core Theoretical Approaches

The theoretical modeling of TEPA-metal chelation primarily relies on two powerful computational techniques: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. These methods provide insights into the electronic structure, geometry, stability, and dynamic behavior of the metal complexes.

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is particularly well-suited for studying the geometry, bond energies, and thermodynamic properties of metal complexes.[1][2] DFT calculations can provide valuable data on:

-

Optimized Geometries: Predicting the three-dimensional structure of the TEPA-metal complex, including bond lengths and angles.

-

Binding Energies: Calculating the strength of the interaction between TEPA and the metal ion.

-

Thermodynamic Parameters: Estimating the enthalpy (ΔH) and Gibbs free energy (ΔG) of complex formation.

A typical DFT study of a TEPA-metal complex involves selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for the ligand and a larger basis set like LANL2DZ for the metal ion) to accurately describe the system.[3][4]

Molecular Dynamics (MD) Simulations

MD simulations are a computational method for studying the physical movements of atoms and molecules over time. For TEPA-metal complexes, MD simulations can reveal:

-

Conformational Dynamics: How the complex changes its shape in a solvent environment.

-

Solvation Effects: The role of water or other solvent molecules in the stability of the complex.

-

Binding and Unbinding Mechanisms: Simulating the process of chelation and dissociation.

MD simulations require a force field, which is a set of parameters that describe the potential energy of the system. For TEPA and its metal complexes, a general force field such as the General Amber Force Field (GAFF) can be used, though careful parameterization and validation are crucial for accurate results.[5]

Data Presentation: Quantitative Insights into TEPA-Metal Chelation

The stability of TEPA-metal complexes is quantified by their stability constants (log K), which represent the equilibrium constant for the formation of the complex. The thermodynamics of chelation are further described by the enthalpy (ΔH) and entropy (ΔS) of formation.

Table 1: Stability Constants (log K) of TEPA-Metal Complexes

| Metal Ion | log K₁ | log K₂ | Experimental Conditions | Reference(s) |

| Cu²⁺ | 22.9 | - | 25 °C, 0.1 M KCl | [6][7] |

| Ni²⁺ | 19.0 | - | 25 °C, 0.1 M KCl | [6][7] |

| Co²⁺ | 16.5 | - | 25 °C, 0.1 M KCl | [6] |

| Zn²⁺ | 16.3 | - | 25 °C, 0.1 M KCl | [7] |

| Cd²⁺ | 15.6 | - | 25 °C, 0.1 M KCl | [7] |

| Mn²⁺ | 11.4 | - | 25 °C, 0.1 M KCl | [6] |

| Cr³⁺ | 22.0 | - | 25 °C, 0.1 M KCl | [6] |

Note: The NIST Critically Selected Stability Constants of Metal Complexes Database is a valuable resource for obtaining critically evaluated data.[8][9][10]

Table 2: Thermodynamic Parameters for TEPA-Metal Chelation

| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) | Experimental Conditions | Reference(s) |

| Cu²⁺ | -92.5 | 134 | 25 °C, 0.1 M KNO₃ | [11] |

| Ni²⁺ | -68.2 | 134 | 25 °C, 0.1 M KNO₃ | [11] |

| Zn²⁺ | -58.6 | 113 | 25 °C, 0.1 M KNO₃ | [11] |

The chelate effect is a key thermodynamic principle where a multidentate ligand like TEPA forms a more stable complex than multiple monodentate ligands, an effect often driven by a favorable entropy change.[12]

Table 3: Theoretical vs. Experimental Bond Lengths in a Representative TEPA-Copper(II) Complex

| Bond | Theoretical (DFT, Å) | Experimental (X-ray, Å) | Reference(s) |

| Cu-N (equatorial) | 2.05 | 2.03 | [13][14][15] |

| Cu-N (axial) | 2.25 | 2.22 | [13][14][15] |

Discrepancies between theoretical and experimental bond lengths can arise from the choice of computational method and basis set, as well as the physical state of the complex (gas phase in calculations vs. crystal lattice in experiments).[3]

Experimental Protocols for Model Validation

The accuracy of theoretical models must be validated against experimental data. The following protocols are key for determining the thermodynamic and structural properties of TEPA-metal complexes.

Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constants (log K) of TEPA-metal complexes.

Methodology:

-

Prepare a series of solutions containing known concentrations of TEPA, a metal salt (e.g., CuCl₂), and a strong acid (e.g., HCl) in a constant ionic strength medium (e.g., 0.1 M KCl).

-

Titrate the solutions with a standardized solution of a strong base (e.g., NaOH).

-

Record the pH of the solution after each addition of the base using a calibrated pH meter.

-

The titration data (pH vs. volume of base added) is then analyzed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of TEPA and the stability constants of the metal complexes.[16]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameter Determination

Objective: To determine the enthalpy (ΔH) and entropy (ΔS) of TEPA-metal complex formation.

Methodology:

-

A solution of the metal ion is placed in the sample cell of the ITC instrument.

-

A solution of TEPA is loaded into the injection syringe.

-

The TEPA solution is injected in small aliquots into the metal solution.

-

The heat change associated with each injection is measured.

-

The resulting data is a plot of heat change versus the molar ratio of ligand to metal.

-

This binding isotherm is then fitted to a theoretical model to determine the binding affinity (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from the Gibbs free energy equation (ΔG = -RTlnKₐ = ΔH - TΔS).[4][5][8]

Mandatory Visualizations

Logical Workflow for Theoretical Modeling of TEPA-Metal Chelation

Caption: A logical workflow for the theoretical modeling of TEPA-metal chelation.

Experimental Workflow for Determining Stability Constants

Caption: An experimental workflow for determining the stability constants of TEPA-metal complexes.

Conclusion

The theoretical modeling of tetraethylenepentamine metal chelation, through the synergistic use of Density Functional Theory and Molecular Dynamics simulations, provides a powerful framework for understanding and predicting the behavior of these important complexes. When rigorously validated with experimental data from techniques such as potentiometric titration and isothermal titration calorimetry, these computational models can guide the design of novel chelating agents with tailored properties for applications in drug development and beyond. This in-depth technical guide serves as a foundational resource for researchers embarking on the computational investigation of TEPA-metal interactions, offering both the theoretical underpinnings and practical considerations necessary for successful modeling studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tetraethylenepentamine-containing adsorbent with optimized amination efficiency based on grafted polyolefin microfibrous substrate for CO<sub>2</sub> adsorption - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tetraethylenepentamine [webbook.nist.gov]

- 8. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 9. nist.gov [nist.gov]

- 10. catalog.data.gov [catalog.data.gov]

- 11. researchgate.net [researchgate.net]

- 12. "The chelate effect : is it all entropy?" by Lisa Stephanie Cunden [scholarworks.smith.edu]

- 13. Tetraethylenepentamine | C8H23N5 | CID 8197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Foundational Research on Linear Pentamine Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Linear Pentamine Species

Linear pentamines are aliphatic organic compounds characterized by a straight-chain hydrocarbon backbone containing five amine functional groups. A prominent and well-studied example of this class is Tetraethylenepentamine (TEPA), systematically named N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine.[1][2] These compounds are viscous, yellowish liquids soluble in most polar solvents.[2] While extensively used in industrial applications as curing agents for epoxy resins, corrosion inhibitors, and additives in fuel and lubricants, the foundational chemistry of linear pentamines and their derivatives holds significant relevance for researchers in materials science and drug development.[2][3]

As polycationic molecules at physiological pH, linear pentamines can interact with negatively charged biological macromolecules such as DNA and RNA. This behavior is analogous to naturally occurring polyamines like spermidine and spermine, which are crucial for cell growth, proliferation, and differentiation.[4] The ability to synthesize and modify linear pentamine structures opens avenues for creating novel therapeutic agents. Polyamine analogs are being investigated for their potential in cancer therapy, acting by interfering with the metabolism of natural polyamines, which are often upregulated in cancer cells.[5][6] This guide provides a foundational overview of the synthesis, characterization, and key chemical properties of linear pentamine species, with tetraethylenepentamine (TEPA) as the primary exemplar.

Quantitative Data on Tetraethylenepentamine (TEPA)

The following tables summarize the key physical, chemical, and spectroscopic properties of TEPA.

Table 1: Physical and Chemical Properties of Tetraethylenepentamine (TEPA)

| Property | Value | Reference(s) |

| IUPAC Name | N'-(2-(2-(2-aminoethylamino)ethylamino)ethyl)ethane-1,2-diamine | [1][4] |

| CAS Number | 112-57-2 | [4][7] |

| Molecular Formula | C₈H₂₃N₅ | [4][8] |

| Molar Mass | 189.30 g/mol | [4] |

| Appearance | Yellowish, viscous liquid | [2] |

| Density | 0.998 g/mL at 25 °C | [4] |

| Boiling Point | 340 °C (decomposes) | [4] |

| Melting Point | -40 °C | [4] |

| Flash Point | 163 °C (325 °F) | [4] |

| Water Solubility | Soluble | [2] |

| Refractive Index (n²⁰/D) | 1.505 | [4] |

Table 2: Spectroscopic Data for Tetraethylenepentamine (TEPA)

| Spectroscopy Type | Peak/Chemical Shift | Assignment | Reference(s) |

| FTIR (cm⁻¹) | 3268 | N-H stretching | [9] |

| 2945, 2802 | C-H stretching | [9] | |

| 1658 | Primary Amine (NH₂) bending | [10] | |

| 1590 | N-H bending | [9] | |

| 1527 | Secondary Amine (NH) bending | [10] | |

| 1447 | C-H bending | [9] | |

| ¹H NMR (ppm) | Data for Pentahydrochloride Salt | ||

| ~3.5-3.8 | -CH₂-N (ethylene backbone) | [11] | |

| ~3.2-3.4 | -CH₂-NH₂ (terminal ethylene) | [11] | |

| ¹³C NMR (ppm) | Predicted values for free base | ||

| ~50-55 | -CH₂-NH-CH₂- | [4] | |

| ~45-50 | -CH₂-NH-CH₂- | [4] | |

| ~38-42 | H₂N-CH₂- | [4] |

Experimental Protocols

Synthesis of Linear Polyamines (Representative Protocol)

The industrial synthesis of TEPA often involves high-pressure and high-temperature reactions that are not easily adaptable to a standard laboratory setting. A common laboratory approach for synthesizing linear polyamines involves a multi-step process of protection, alkylation, and deprotection. The following is a representative protocol adapted from the synthesis of similar long-chain linear polyamines.[5][6][12]

Objective: To synthesize a linear pentamine via a stepwise chain elongation approach.

Materials:

-

A suitable starting diamine (e.g., N,N'-diboc-1,4-diaminobutane)

-

A suitable alkylating agent with a protected amine and a leaving group (e.g., 2-(Boc-amino)ethyl bromide)

-

A non-nucleophilic base (e.g., sodium hydride)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA in Dichloromethane - DCM)

-

Standard laboratory glassware for inert atmosphere synthesis

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Alkylation: The protected starting diamine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A non-nucleophilic base is added to deprotonate the secondary amines.

-

The alkylating agent is added dropwise to the reaction mixture, and the reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

-

The reaction is quenched, and the product is extracted and purified.

-

This alkylation step is repeated to extend the polyamine chain to the desired length (in this case, to a pentamine).

-

Deprotection: The fully protected linear pentamine is dissolved in a suitable solvent (e.g., DCM).[6]

-

An excess of the deprotection agent (e.g., TFA) is added, and the mixture is stirred at room temperature for several hours.[6]

-

The solvent and excess acid are removed under reduced pressure to yield the final linear pentamine, often as a salt (e.g., TFA salt).

-

The free base can be obtained by neutralization with a suitable base and subsequent extraction and purification.

Characterization of Linear Pentamines

Objective: To confirm the structure and purity of the synthesized linear pentamine.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small sample of the purified pentamine in a suitable deuterated solvent (e.g., D₂O, CDCl₃). The spectrum will show characteristic signals for the protons on the ethylene backbones and near the different amine environments. Integration of the peaks should correspond to the number of protons in each environment.[12]

-

¹³C NMR: A ¹³C NMR spectrum will show distinct signals for the carbon atoms in the ethylene chains. The chemical shifts will vary depending on their proximity to the primary and secondary amine groups.[13]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to obtain the mass spectrum.

-

The molecular ion peak corresponding to the calculated molecular weight of the pentamine should be observed.

-

Visualizations of Pathways and Relationships

Synthesis Pathway of Tetraethylenepentamine (TEPA)

Caption: Industrial synthesis of TEPA via the cyanomethylation of diethylenetriamine followed by hydrogenation.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the purification and structural confirmation of a synthesized linear pentamine.

Coordination of TEPA as a Pentadentate Ligand

Caption: Diagram illustrating the coordination of the five nitrogen atoms of TEPA to a central metal ion (M+).

Biological Role of Polyamines and Therapeutic Intervention

References

- 1. Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tetraethylenepentamine - Wikipedia [en.wikipedia.org]

- 3. Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetraethylenepentamine | C8H23N5 | CID 8197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PENTAMINE [sdfine.com]

- 8. Tetraethylenepentamine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tetraethylenepentamine-containing adsorbent with optimized amination efficiency based on grafted polyolefin microfibrous substrate for CO<sub>2</sub> adsorption - Arabian Journal of Chemistry [arabjchem.org]

- 11. TETRAETHYLENEPENTAMINE PENTAHYDROCHLORIDE(4961-41-5) 1H NMR spectrum [chemicalbook.com]

- 12. Practical Synthesis of Antimicrobial Long Linear Polyamine Succinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vivo Dissolution of Tetraethylenepentamine Pentahydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine pentahydrochloride (TEPA-5HCl) is a potent chelator of copper and zinc ions, making it a valuable tool for in vivo studies investigating the roles of these metal ions in various physiological and pathological processes.[1] Proper dissolution and formulation of TEPA-5HCl are critical for ensuring accurate dosing, bioavailability, and animal welfare in preclinical research. These application notes provide detailed protocols for the dissolution of TEPA-5HCl for in vivo administration, guidance on vehicle selection, and information on its mechanism of action.

Physicochemical Properties and Solubility Data

TEPA-5HCl is the pentahydrochloride salt of Tetraethylenepentamine. The hydrochloride salt form generally confers higher aqueous solubility compared to the free base.[1] Key properties and solubility information are summarized in the table below.

| Property | Value |

| Molecular Weight | 371.61 g/mol [1] |

| Appearance | Powder[2] |

| Water Solubility | ≥ 141.8 mg/mL[3] |

| DMSO Solubility | 3.72 mg/mL (10 mM); Sonication is recommended to aid dissolution.[1] |

| Storage (Powder) | 3 years at -20°C[1] |

| Storage (in Solvent) | 1 year at -80°C[1] |

Experimental Protocols

Protocol 1: Preparation of TEPA-5HCl in Saline for In Vivo Injection

This protocol is recommended for most in vivo applications due to the high water solubility of TEPA-5HCl and the biocompatibility of saline.

Materials:

-

This compound (TEPA-5HCl) powder

-

Sterile 0.9% Sodium Chloride (Saline) solution

-

Sterile conical tubes

-

Vortex mixer

-

Water bath or sonicator (optional)

-

pH meter

-

Sterile 1 M Sodium Hydroxide (NaOH) and 1 M Hydrochloric Acid (HCl) for pH adjustment

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of TEPA-5HCl and saline. Based on the desired final concentration and volume, calculate the mass of TEPA-5HCl powder needed. Example: For a 10 mg/mL solution, weigh 10 mg of TEPA-5HCl for each 1 mL of saline.

-

Dissolve TEPA-5HCl in saline.

-

Add the calculated volume of sterile 0.9% saline to a sterile conical tube.

-

Slowly add the weighed TEPA-5HCl powder to the saline while vortexing.

-

Continue to vortex until the powder is completely dissolved. The solution should be clear and colorless.

-

If dissolution is slow, gentle warming in a water bath (up to 37°C) or brief sonication can be used to facilitate the process.[3]

-

-

Measure and adjust the pH.

-

The aqueous solution of TEPA-5HCl is expected to be acidic due to the pentahydrochloride salt form.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Aseptically measure the pH of the TEPA-5HCl solution.

-

Adjust the pH to a physiologically compatible range (typically pH 7.2-7.4) by adding sterile 1 M NaOH dropwise while continuously monitoring the pH. If the pH overshoots, it can be corrected with sterile 1 M HCl.

-

-

Sterile filter the solution.

-

Draw the pH-adjusted solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile, final container (e.g., a sterile vial).

-

-

Storage and Stability.

-

For immediate use, the solution can be kept at room temperature.

-

For short-term storage (up to 24 hours), store at 2-8°C.

-

For long-term storage, it is recommended to aliquot the solution and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

-

Protocol 2: Preparation of TEPA-5HCl using a Co-Solvent Formulation

This protocol is provided for informational purposes and may be considered if a non-aqueous or mixed-solvent system is required for specific experimental reasons. However, for TEPA-5HCl, Protocol 1 is generally sufficient.

Materials:

-

This compound (TEPA-5HCl) powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)

-

Sterile conical tubes

-

Vortex mixer

Procedure:

A general formulation for in vivo studies for compounds with lower aqueous solubility is as follows: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.[1]

-

Prepare the vehicle mixture. In a sterile tube, sequentially add and mix the solvents in the following order: DMSO, PEG300, Tween-80, and finally Saline or PBS. Ensure the solution is homogeneous at each step.

-

Dissolve TEPA-5HCl in the vehicle. Add the weighed TEPA-5HCl powder to the prepared vehicle. Vortex thoroughly until the compound is completely dissolved.

-

Storage. Store the final formulation according to the stability of the components. For stock solutions in DMSO, storage at -80°C is recommended.[1]

Mechanism of Action: Chelation of Copper and Inhibition of TGF-β Signaling

TEPA-5HCl exerts its biological effects primarily through the high-affinity chelation of copper and zinc.[1] In the context of cancer biology, copper chelation by TEPA has been demonstrated to suppress tumor progression and metastasis by inhibiting both the canonical and non-canonical Transforming Growth Factor-beta (TGF-β) signaling pathways. Elevated copper levels have been implicated in promoting cancer progression, and TEPA's ability to reduce copper availability interferes with key signaling cascades involved in cell growth, invasion, and angiogenesis.

Below is a diagram illustrating the inhibitory effect of TEPA on the TGF-β signaling pathways.

Workflow for Preparing TEPA-5HCl for In Vivo Studies

The following diagram outlines the general workflow for the preparation of TEPA-5HCl solution for administration in animal models.

References

Application Notes and Protocols for Tetraethylenepentamine (TEPA) in CO2 Capture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a polyamine that has garnered significant attention in the field of carbon dioxide (CO2) capture due to its high amine density, low cost, and efficacy in binding CO2.[1][2] When impregnated onto porous solid supports, TEPA creates a high-capacity sorbent material for post-combustion CO2 capture and direct air capture applications.[3][4] The primary and secondary amine groups within the TEPA molecule react with CO2 through a chemisorption process, making it a promising candidate for developing efficient and cost-effective carbon capture technologies.[2]

These application notes provide detailed protocols for the preparation of TEPA-functionalized solid sorbents and their evaluation in CO2 capture experiments. The methodologies are designed to be clear and reproducible for researchers in various scientific disciplines.

I. Preparation of TEPA-Functionalized Sorbents by Wet Impregnation

The wet impregnation method is a widely used technique for loading TEPA onto a porous support material, such as silica gel, activated carbon, or zeolites.[5][6] This process involves dissolving TEPA in a suitable solvent and then introducing the porous support to allow for the even distribution of the amine within the pores.

Protocol: Wet Impregnation of Porous Silica with TEPA

Materials:

-

Porous silica support (e.g., silica gel, MCM-41, SBA-15)

-

Tetraethylenepentamine (TEPA)

-

Anhydrous methanol or ethanol

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator or vacuum oven

Procedure:

-

Support Pre-treatment: Dry the porous silica support in an oven at 110-120°C for at least 4 hours to remove any adsorbed water. Allow it to cool to room temperature in a desiccator before use.

-

TEPA Solution Preparation: In a beaker or round-bottom flask, dissolve the desired amount of TEPA in a sufficient volume of anhydrous methanol or ethanol. The concentration of the TEPA solution will depend on the desired loading of TEPA on the support. A common starting point is a 10-50% w/v solution.

-

Impregnation: Slowly add the pre-treated silica support to the TEPA solution while stirring continuously. Ensure that the silica is fully submerged and a homogeneous slurry is formed.

-

Solvent Evaporation: Continue stirring the mixture at room temperature for 2-4 hours to allow for the diffusion of TEPA into the pores of the silica. Following this, remove the solvent using a rotary evaporator at 60-80°C or by drying in a vacuum oven at 80-100°C overnight.

-

Final Sorbent: The resulting free-flowing powder is the TEPA-functionalized sorbent. Store it in a sealed container in a desiccator to prevent moisture absorption.

II. Experimental Protocol for CO2 Capture in a Fixed-Bed Reactor

A fixed-bed reactor is a common setup to evaluate the CO2 adsorption and desorption performance of solid sorbents.[7][8] The following protocol outlines a typical experimental procedure.

Protocol: CO2 Adsorption and Desorption Cycle

Apparatus:

-

Fixed-bed reactor system (typically a quartz or stainless-steel tube)

-

Mass flow controllers for CO2, N2 (or other inert gas), and air

-

Temperature controller and furnace

-

Gas analyzer (e.g., infrared CO2 sensor)

-

Data acquisition system

Procedure:

-

Sorbent Packing: Pack a known mass of the TEPA-functionalized sorbent into the fixed-bed reactor. Ensure uniform packing to avoid channeling of the gas flow.

-

Pre-treatment/Activation: Heat the sorbent bed to 100-110°C under a flow of inert gas (e.g., N2) for at least 1 hour to remove any physisorbed water and other impurities.

-

Adsorption:

-

Cool the sorbent bed to the desired adsorption temperature (typically 25-75°C).

-

Introduce a gas stream with a known CO2 concentration (e.g., 10-15% CO2 in N2 for post-combustion capture simulation, or ~400 ppm CO2 in air for direct air capture simulation) at a specific flow rate.

-

Continuously monitor the CO2 concentration at the reactor outlet using the gas analyzer. The breakthrough point is reached when the outlet CO2 concentration starts to increase significantly. The adsorption is complete when the outlet concentration equals the inlet concentration (saturation).

-

-

Desorption/Regeneration:

-

Stop the flow of the CO2-containing gas and switch to an inert gas flow (e.g., N2).

-

Heat the sorbent bed to a higher temperature (typically 100-150°C) to release the captured CO2.

-

Monitor the CO2 concentration in the outlet stream. Desorption is complete when the CO2 concentration returns to baseline.

-

-

Cyclic Operation: Repeat the adsorption and desorption steps for multiple cycles to evaluate the stability and reusability of the sorbent.

III. Quantitative Data Summary

The CO2 capture performance of TEPA-functionalized sorbents is influenced by the support material, TEPA loading, adsorption temperature, and CO2 concentration. The following table summarizes representative data from the literature.

| Support Material | TEPA Loading (wt%) | Adsorption Temperature (°C) | CO2 Concentration | CO2 Adsorption Capacity (mmol/g) | Reference |

| Mesoporous Silica | 30 | 20 | 9 bar (pure CO2) | 9.3 | [3][9] |

| Hierarchical Silica | 70 | 30 | 400 ppm in He | 5.20 | |

| Mesocellular Silica Foam | 40 (with 30% DEA) | 50 | 100 kPa (pure CO2) | 5.91 | [7] |

| SBA-15 Silica | 60 | 75 | Pure CO2 | 5.22 | |

| Poly(methyl methacrylate) | ~39 | 25 | 10% in N2 | ~3.2 | [8] |

| Halloysite Nanotubes | 30 | 20 | 9 bar (pure CO2) | 9.3 | [3][9] |

IV. Visualizations

Reaction Mechanism of CO2 with TEPA

The primary and secondary amine groups in TEPA react with CO2 to form carbamates in a 2:1 amine:CO2 stoichiometric ratio under anhydrous conditions. In the presence of water, the reaction can also lead to the formation of bicarbonates.

Caption: Reaction of primary amines in TEPA with CO2 to form ammonium carbamate.

Experimental Workflow

The overall experimental process for evaluating TEPA-functionalized sorbents for CO2 capture can be summarized in the following workflow.

Caption: Workflow for TEPA-functionalized sorbent preparation and CO2 capture analysis.

References

- 1. CO2 absorption into primary and secondary amine aqueous solutions with and without copper ions in a bubble column - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. A Synthetic Methodology for Preparing Impregnated and Grafted Amine-Based Silica Composites for Carbon Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cetjournal.it [cetjournal.it]

- 8. Frontiers | CO2 Adsorption and Desorption by Waste Ion-Exchange Resin–Based Activated Carbon on Fixed Bed [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application of Tetraethylenepentamine Pentahydrochloride in Epoxy Resin Curing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethylenepentamine (TEPA) is a well-established aliphatic amine curing agent for epoxy resins, known for its high reactivity and the excellent mechanical properties it imparts to the cured product. The use of its pentahydrochloride salt, Tetraethylenepentamine pentahydrochloride (TEPA-5HCl), introduces the concept of latency to the curing process. In its salt form, the amine functionality is blocked, rendering it inactive at ambient temperatures. Upon heating, the hydrochloride salt decomposes, liberating the reactive free amine and initiating the cross-linking reaction with the epoxy resin. This characteristic makes TEPA-5HCl a suitable candidate for one-component epoxy formulations where a long pot life at room temperature is desired, followed by rapid curing at elevated temperatures.

These application notes provide a comprehensive overview of the use of TEPA-5HCl as a latent curing agent for epoxy resins, including detailed experimental protocols, and a summary of expected performance characteristics based on the principles of amine salt latency.

Curing Mechanism

The curing of epoxy resins with TEPA-5HCl is a two-stage process. The first stage involves the thermal dissociation of the amine salt to release the free amine. The second stage is the nucleophilic addition of the primary and secondary amine groups of the liberated TEPA to the epoxide rings of the epoxy resin.

Stage 1: Thermal Activation

At elevated temperatures, the TEPA-5HCl salt undergoes thermal decomposition, releasing the free, reactive Tetraethylenepentamine and hydrogen chloride (HCl). The HCl can further catalyze the epoxy ring-opening reaction.

Stage 2: Epoxy-Amine Reaction

The liberated TEPA, with its multiple primary and secondary amine groups, reacts with the epoxy groups of the resin in a stepwise manner. This leads to the formation of a highly cross-linked, three-dimensional thermoset polymer network. The hydroxyl groups formed during the epoxy ring-opening can also participate in further reactions, contributing to the overall network density.

Experimental Protocols

The following protocols provide a general framework for the utilization of TEPA-5HCl as a latent curing agent for a standard Bisphenol A based epoxy resin. Researchers should optimize these protocols for their specific epoxy resin system and desired material properties.

Materials and Equipment

-

Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based resin (Epoxy Equivalent Weight: 180-200 g/eq)

-

Curing Agent: this compound (TEPA-5HCl)

-

Solvent (Optional): A suitable solvent such as 2-methoxyethanol or dipropylene glycol methyl ether to aid in the dispersion of TEPA-5HCl.

-

Mixing Equipment: High-shear mechanical stirrer or a planetary centrifugal mixer.

-

Curing Oven: A programmable oven with precise temperature control.

-

Analytical Instruments: Differential Scanning Calorimeter (DSC), Dynamic Mechanical Analyzer (DMA), Universal Testing Machine (UTM).

Protocol 1: Preparation of a One-Component Epoxy Formulation

-

Stoichiometric Calculation: Determine the required amount of TEPA-5HCl based on the Amine Hydrogen Equivalent Weight (AHEW) of TEPA and the Epoxy Equivalent Weight (EEW) of the resin. For TEPA (C8H23N5, Molar Mass ≈ 189.3 g/mol ), there are 5 active hydrogens (2 primary amines with 2 hydrogens each, and 3 secondary amines with 1 hydrogen each, totaling 9 active hydrogens. However, for practical purposes and due to steric hindrance, a lower effective number of active hydrogens is often considered. For this protocol, we will assume all 5 nitrogen atoms can become reactive, leading to an AHEW of approximately 189.3 / 5 = 37.9 g/eq. The molar mass of TEPA-5HCl (C8H23N5 · 5HCl) is approximately 189.3 + 5 * 36.46 = 371.6 g/mol . The equivalent weight of TEPA-5HCl is therefore approximately 371.6 / 5 = 74.3 g/eq.

-

Calculation: Mass of TEPA-5HCl = (Mass of Epoxy Resin / EEW) * AHEW of TEPA-5HCl

-

-

Dispersion of Curing Agent:

-

Pre-heat the epoxy resin to 60-80 °C to reduce its viscosity.

-

Slowly add the calculated amount of finely ground TEPA-5HCl to the pre-heated epoxy resin under high-shear mechanical stirring.

-

If necessary, a minimal amount of a suitable solvent can be added to improve the dispersion of the curing agent.

-

Continue mixing until a homogenous dispersion is achieved.

-

Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

-

-

Storage: Store the formulated one-component system in a sealed container at or below room temperature.

Protocol 2: Curing of the Epoxy Formulation

-

Application: Apply the formulated epoxy resin to the desired substrate or mold.

-